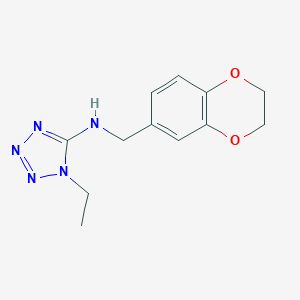![molecular formula C13H13N5O B276696 N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine, also known as MNTX, is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of pain and opioid-induced constipation. MNTX is a selective antagonist of the mu-opioid receptor, which is the primary target for opioid analgesics.
Mécanisme D'action
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine acts as a selective antagonist of the mu-opioid receptor, which is the primary target for opioid analgesics. By blocking the activation of the mu-opioid receptor, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine can reverse the analgesic effects of opioids without affecting other physiological processes. N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has a high affinity for the mu-opioid receptor and can effectively compete with opioids for binding to the receptor.
Biochemical and Physiological Effects:
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. In animal models, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to reduce the analgesic effects of opioids without affecting other physiological processes such as respiration or locomotion. In clinical trials, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to reduce the incidence and severity of opioid-induced constipation without affecting the analgesic effects of opioids.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, its selectivity for the mu-opioid receptor, and its ability to effectively block the analgesic effects of opioids without affecting other physiological processes. However, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine also has some limitations for lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine, including the development of more selective and potent mu-opioid receptor antagonists, the investigation of the potential use of N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine in combination with other analgesics or opioid antagonists, and the exploration of the mechanisms underlying the effects of N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine on opioid-induced constipation. Additionally, further research is needed to determine the long-term safety and efficacy of N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine in clinical settings.
Méthodes De Synthèse
The synthesis method for N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine involves several steps, including the reaction of 2-methoxy-1-naphthaldehyde with 2-aminomethyltetrazole to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine. The synthesis of N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been optimized to improve its purity and yield, and the compound can be obtained in large quantities for research purposes.
Applications De Recherche Scientifique
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been extensively studied in preclinical and clinical trials for its potential use as a treatment for pain and opioid-induced constipation. In animal models, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to effectively block the analgesic effects of opioids without affecting other physiological processes. In clinical trials, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to reduce the incidence and severity of opioid-induced constipation in patients receiving opioid therapy for chronic pain.
Propriétés
Nom du produit |
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine |
|---|---|
Formule moléculaire |
C13H13N5O |
Poids moléculaire |
255.28 g/mol |
Nom IUPAC |
N-[(2-methoxynaphthalen-1-yl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C13H13N5O/c1-19-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13-15-17-18-16-13/h2-7H,8H2,1H3,(H2,14,15,16,17,18) |
Clé InChI |
WVEBDMCMDUARAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=NNN=N3 |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)CNC3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)
![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid](/img/structure/B276628.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276631.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)
![N-[(5-phenylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B276635.png)
